molecular formula C9H10N2 B11922816 1H-Indole-1-methanamine CAS No. 214204-10-1

1H-Indole-1-methanamine

Cat. No.: B11922816
CAS No.: 214204-10-1
M. Wt: 146.19 g/mol
InChI Key: PARWCHOPLKCWOC-UHFFFAOYSA-N
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Description

(1H-Indol-1-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol. It is a crystalline solid with specific odors and is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1H-Indol-1-yl)methanamine can be synthesized through several methods. One common method involves the reaction of indole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via a Mannich reaction, forming the desired product.

Industrial Production Methods: In industrial settings, the synthesis of (1H-Indol-1-yl)methanamine often involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products:

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Various amine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

(1H-Indol-1-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1H-Indol-1-yl)methanamine involves its interaction with various molecular targets. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it can interact with serotonin receptors, affecting neurotransmitter release and uptake. This interaction is crucial in its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

  • (1H-Indol-2-yl)methanamine
  • (1H-Indol-3-yl)methanamine
  • (1H-Indol-7-yl)methanamine

Comparison: (1H-Indol-1-yl)methanamine is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to (1H-Indol-2-yl)methanamine and (1H-Indol-3-yl)methanamine, it exhibits different binding affinities and selectivities towards biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

214204-10-1

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

indol-1-ylmethanamine

InChI

InChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2

InChI Key

PARWCHOPLKCWOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CN

Origin of Product

United States

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